molecular formula C14H11Cl3N2O2 B5775542 3-methoxy-N'-(2,4,6-trichlorophenyl)benzohydrazide

3-methoxy-N'-(2,4,6-trichlorophenyl)benzohydrazide

Cat. No.: B5775542
M. Wt: 345.6 g/mol
InChI Key: VUZGDHDGQPOCPW-UHFFFAOYSA-N
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Description

3-methoxy-N’-(2,4,6-trichlorophenyl)benzohydrazide is a chemical compound with the molecular formula C14H11Cl3N2O2. It is a hydrazone derivative, which means it contains the functional group -CO-NH-N=CH-. This compound is known for its potential biological activities, including antibacterial properties .

Preparation Methods

The synthesis of 3-methoxy-N’-(2,4,6-trichlorophenyl)benzohydrazide typically involves the reaction of 3-methoxybenzohydrazine with 2,4,6-trichlorobenzaldehyde. The reaction is carried out in a suitable solvent, such as methanol or ethanol, under reflux conditions. The product is then purified by recrystallization .

Chemical Reactions Analysis

3-methoxy-N’-(2,4,6-trichlorophenyl)benzohydrazide can undergo various chemical reactions, including:

Scientific Research Applications

3-methoxy-N’-(2,4,6-trichlorophenyl)benzohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-methoxy-N’-(2,4,6-trichlorophenyl)benzohydrazide involves its interaction with bacterial cell walls, leading to disruption of cell wall synthesis and bacterial cell death. The compound targets specific enzymes involved in cell wall biosynthesis, thereby inhibiting bacterial growth .

Comparison with Similar Compounds

3-methoxy-N’-(2,4,6-trichlorophenyl)benzohydrazide can be compared with other hydrazone derivatives such as:

Properties

IUPAC Name

3-methoxy-N'-(2,4,6-trichlorophenyl)benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl3N2O2/c1-21-10-4-2-3-8(5-10)14(20)19-18-13-11(16)6-9(15)7-12(13)17/h2-7,18H,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUZGDHDGQPOCPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NNC2=C(C=C(C=C2Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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